molecular formula C14H18ClN3O B2772245 (2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride CAS No. 200865-14-1

(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride

Cat. No.: B2772245
CAS No.: 200865-14-1
M. Wt: 279.77
InChI Key: WQUKZHOKVDHQHF-YDALLXLXSA-N
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Description

“(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride” is a chemical compound. It is a derivative of indole, a heterocyclic compound . The compound is related to 2-Amino-3-(1H-indol-3-yl)propanamide, which has a molecular weight of 203.24 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of (1H-indol-3-yl)alkyl-3-(1H-indol-3-yl)propanamide derivatives were synthesized and evaluated for their antimicrobial and antitubercular activities . The synthesis involved the reaction between tryptamine and naproxen .


Molecular Structure Analysis

The molecular structure of “this compound” can be inferred from its name. It contains an indole group, a cyclopropyl group, and an amide group. The exact structure would require further analysis .

Scientific Research Applications

Synthetic Strategies and Chemical Transformations

  • Cyclopropanation Strategy for Indoline Alkaloids : A study by Zhang et al. (2011) highlights the use of cyclopropanation in the synthesis of indoline alkaloids, showing the potential for constructing complex nitrogen-containing ring systems. This methodology could be applicable for synthesizing (2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride, considering its indole and cyclopropyl functional groups (Zhang, Song, & Qin, 2011).

  • N-Cyclopropylation of Cyclic Amides and Azoles : The direct N-cyclopropylation of cyclic amides and azoles using a cyclopropylbismuth reagent, as described by Gagnon et al. (2007), provides a method for introducing the cyclopropyl group to nitrogen atoms in heterocycles. This technique could be relevant for synthesizing the cyclopropylamine part of the compound (Gagnon, St-Onge, Little, Duplessis, & Barabé, 2007).

Biological Activities

  • Immunosuppressive Activities : Research by Giraud et al. (2010) on N-aryl-3-(indol-3-yl)propanamides shows significant immunosuppressive activities, suggesting that similar structures could possess relevant biological properties. This indicates a potential area of application for this compound in immunology or as a therapeutic agent (Giraud, Marchand, Carbonnelle, Sartor, Lang, & Duflos, 2010).

  • Antimicrobial Activities : The synthesis and evaluation of indole-containing compounds for antimicrobial activities, as explored by Behbehani et al. (2011), highlight the indole moiety's potential in developing new antimicrobial agents. This suggests that compounds like this compound could be researched for antimicrobial applications (Behbehani, Ibrahim, Makhseed, & Mahmoud, 2011).

Future Directions

The future directions for research on “(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide hydrochloride” could include further studies on its synthesis, characterization, and potential applications. Given the antimicrobial and antitubercular activities of similar compounds , it could be interesting to explore these properties for “this compound”.

Properties

IUPAC Name

(2S)-2-amino-N-cyclopropyl-3-(1H-indol-3-yl)propanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O.ClH/c15-12(14(18)17-10-5-6-10)7-9-8-16-13-4-2-1-3-11(9)13;/h1-4,8,10,12,16H,5-7,15H2,(H,17,18);1H/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQUKZHOKVDHQHF-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(CC2=CNC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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